molecular formula C22H30N4O B2450441 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea CAS No. 1170205-28-3

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea

Cat. No. B2450441
CAS RN: 1170205-28-3
M. Wt: 366.509
InChI Key: NBGIPTAAWCTVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea, also known as MP-10, is a small molecule compound that has been synthesized for scientific research purposes. MP-10 has been found to have potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In

Mechanism of Action

The mechanism of action of 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea is not fully understood, but it is believed to act as a modulator of protein-protein interactions. 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea has been shown to bind to specific protein targets, altering their function and leading to downstream effects. This mechanism of action may explain 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea's diverse range of potential applications in scientific research.
Biochemical and Physiological Effects:
1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea has been found to have a range of biochemical and physiological effects. In neuroprotection studies, 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea has been shown to reduce oxidative stress and inflammation, leading to improved neuronal survival. In cancer research, 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea has been found to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea has also been shown to have effects on cell cycle regulation and DNA repair.

Advantages and Limitations for Lab Experiments

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea has several advantages for use in scientific research. It is a small molecule compound, making it easy to synthesize and modify for specific applications. 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea has also been found to have low toxicity, making it suitable for use in cell culture and animal studies. However, 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea's mechanism of action is not fully understood, which may limit its use in certain applications. Additionally, further studies are needed to fully understand 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea's potential side effects and toxicity.

Future Directions

There are several future directions for research on 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea. In neuroscience, further studies are needed to fully understand 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea's neuroprotective effects and its potential as a treatment for neurodegenerative diseases. In cancer research, 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea's anticancer properties need to be further explored and optimized for specific cancer types. 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea's potential as a drug discovery tool also needs to be further investigated, as it may lead to the identification of new drug targets and pathways. Overall, 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea has the potential to make significant contributions to scientific research in various fields.

Synthesis Methods

The synthesis of 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea involves a multi-step process that starts with the reaction of 4-methylpiperazine with 4-formylbenzyl chloride to form 4-((4-methylpiperazin-1-yl)methyl)benzaldehyde. This intermediate is then reacted with 3-phenylpropyl isocyanate to form the final product, 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea. The synthesis of 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea has been optimized to produce high yields and purity, making it suitable for scientific research applications.

Scientific Research Applications

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea has been found to have potential applications in various fields of scientific research. In neuroscience, 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea has been found to have anticancer properties and may have potential as a chemotherapeutic agent. 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea has also been studied for its potential as a drug discovery tool, as it can be used to identify new drug targets and pathways.

properties

IUPAC Name

1-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O/c1-25-14-16-26(17-15-25)18-20-9-11-21(12-10-20)24-22(27)23-13-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-12H,5,8,13-18H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGIPTAAWCTVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea

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